

An In-depth Technical Guide to 1-Benzyl-3-bromopyrrolidin-2-one

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Compound of Interest

Compound Name: 1-Benzyl-3-bromopyrrolidin-2-one

Cat. No.: B1313503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-Benzyl-3-bromopyrrolidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

1-Benzyl-3-bromopyrrolidin-2-one is a solid compound with the molecular formula $C_{11}H_{12}BrNO$.^{[1][2]} It is characterized by a pyrrolidinone ring N-substituted with a benzyl group and brominated at the 3-position. This structure imparts specific chemical properties that make it a versatile intermediate in synthetic chemistry.

Physicochemical Data

While specific experimentally determined physical constants such as melting and boiling points are not readily available in the cited literature, the fundamental properties of the molecule have been established.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ BrNO	[1][2]
Molecular Weight	254.12 g/mol	[3]
CAS Number	77868-84-9	[1]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1]
Canonical SMILES	<chem>C1CN(C(=O)C1Br)CC2=CC=C</chem> <chem>C=C2</chem>	[2]
InChI Key	JDALTJHKFDANJI- UHFFFAOYSA-N	[1][2]

Spectral Data

Detailed experimental spectral data for **1-Benzyl-3-bromopyrrolidin-2-one** is not extensively reported in public literature. However, based on its structure, the expected spectral characteristics can be described.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyrrolidinone ring would appear as multiplets, with the proton at the bromine-bearing carbon (C3) shifted downfield due to the electronegativity of the bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (C2), the bromine-bearing carbon (C3), the methylene carbons of the pyrrolidinone ring and the benzyl group, and the aromatic carbons of the benzyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the lactam carbonyl group (C=O) stretching vibration.

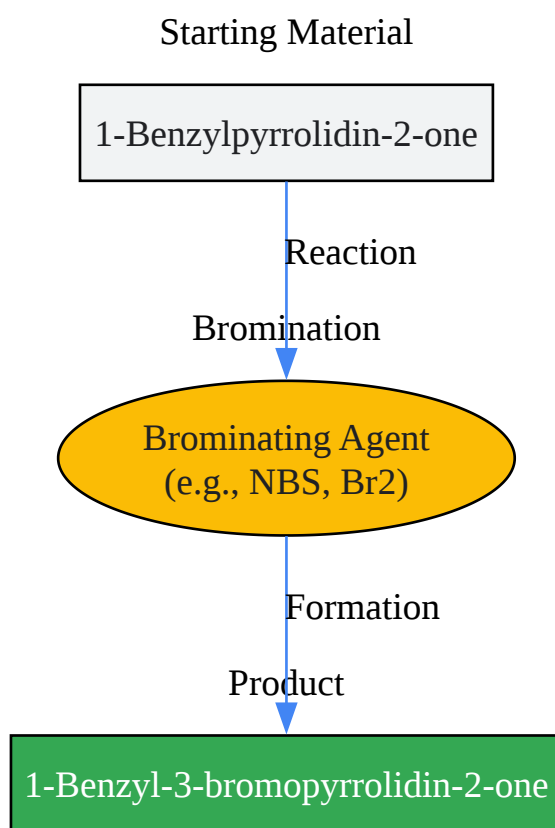
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the bromine atom and fragmentation of the benzyl and pyrrolidinone moieties.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-3-bromopyrrolidin-2-one** is not available in the reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A common approach involves the bromination of a suitable precursor.

Postulated Synthetic Workflow

A potential synthesis could involve the bromination of 1-benzylpyrrolidin-2-one. This reaction would likely proceed via an enolate intermediate under basic conditions or through radical bromination at the alpha-position to the carbonyl group.



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Caption: Postulated synthetic workflow for **1-Benzyl-3-bromopyrrolidin-2-one**.

Reactivity and Stability

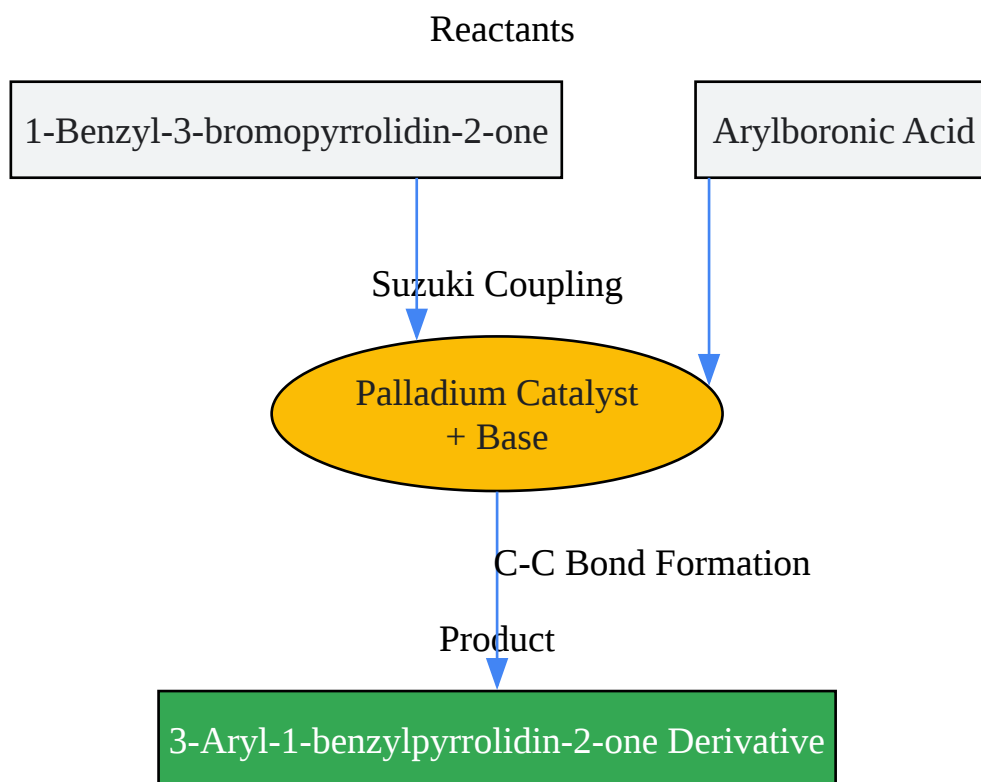
The presence of the bromine atom at the 3-position makes **1-Benzyl-3-bromopyrrolidin-2-one** a highly electrophilic compound.^[3] This feature makes it a valuable substrate for nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki coupling.^[3] The compound is reported to be stable up to 200°C.^[3]

Applications in Drug Development and Research

The structural motifs present in **1-Benzyl-3-bromopyrrolidin-2-one** are found in various biologically active molecules. While specific biological data for this compound is limited in the public domain, its potential as a building block in medicinal chemistry is noteworthy, particularly in the synthesis of novel compounds for anticancer research.^[3]

Role as a Synthetic Intermediate

The high reactivity of the carbon-bromine bond allows for the introduction of various functional groups at the 3-position of the pyrrolidinone ring. This is particularly useful in the construction of compound libraries for drug discovery. For instance, its use in Suzuki couplings allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential therapeutic applications.



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Caption: Application in Suzuki coupling for the synthesis of novel derivatives.

Safety and Handling

Information regarding the specific toxicity of **1-Benzyl-3-bromopyrrolidin-2-one** is not detailed in the available literature. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

1-Benzyl-3-bromopyrrolidin-2-one is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry, particularly highlighted by its utility in forming new carbon-carbon bonds via cross-coupling reactions. While detailed experimental data on its physicochemical properties and biological activity are not extensively documented in publicly available sources, its structural features and reactivity profile suggest it is a promising

scaffold for the development of novel chemical entities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

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